(2H-1,3-Dithiol-2-ylidene)acetaldehyde
CAS No.: 88313-06-8
Cat. No.: VC19265170
Molecular Formula: C5H4OS2
Molecular Weight: 144.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88313-06-8 |
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Molecular Formula | C5H4OS2 |
Molecular Weight | 144.2 g/mol |
IUPAC Name | 2-(1,3-dithiol-2-ylidene)acetaldehyde |
Standard InChI | InChI=1S/C5H4OS2/c6-2-1-5-7-3-4-8-5/h1-4H |
Standard InChI Key | AEWRCWHGIXHGTD-UHFFFAOYSA-N |
Canonical SMILES | C1=CSC(=CC=O)S1 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
(2H-1,3-Dithiol-2-ylidene)acetaldehyde consists of a planar 1,3-dithiol ring (C2S2) fused to an acetaldehyde group (CH3CHO). The dithiolylidene moiety introduces a conjugated π-system, which stabilizes the molecule through delocalized electrons across the sulfur atoms and the aldehyde group. Key structural parameters inferred from analogous compounds include:
Property | Value/Description |
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Molecular Formula | C4H4OS2 |
Molecular Weight | 148.21 g/mol |
Bond Length (C-S) | ~1.76 Å (typical for dithiols) |
Conjugation System | Extended π-conjugation |
The planar geometry of the dithiol ring and the aldehyde’s sp²-hybridized carbonyl oxygen suggest potential for intramolecular charge transfer, a feature exploited in optoelectronic materials .
Spectroscopic Characteristics
Hypothetical spectroscopic data, based on related dithiol derivatives, include:
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IR Spectroscopy: Strong absorption bands near 1680–1720 cm⁻¹ (C=O stretch) and 1050–1100 cm⁻¹ (C-S vibrations) .
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NMR Spectroscopy:
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of (2H-1,3-Dithiol-2-ylidene)acetaldehyde has been reported, plausible methods include:
Condensation of Acetaldehyde with 1,3-Dithiol-2-thione
A two-step process involving:
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Thionation: Treatment of acetaldehyde with Lawesson’s reagent to form the corresponding dithiol-2-thione.
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Dehydrogenation: Oxidation or thermal elimination to generate the ylidene moiety .
Cyclization of Mercaptoacetaldehyde Derivatives
Mercaptoacetaldehyde could undergo cyclization in the presence of a sulfur source (e.g., elemental sulfur) under acidic conditions to form the dithiol ring .
Yield Optimization
Reaction conditions such as temperature (80–120°C), solvent (e.g., toluene or DMF), and catalysts (e.g., BF3·Et2O) may improve yields, as seen in similar syntheses .
Physical and Chemical Properties
Thermodynamic Data
Estimated properties based on molecular analogs:
Property | Value |
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Melting Point | 85–90°C |
Boiling Point | 220–225°C (decomposes) |
Solubility | Soluble in DMSO, THF |
Reactivity Profile
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Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and oxidations to carboxylic acids.
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Dithiolylidene Moiety: Acts as a π-acceptor ligand in coordination chemistry, forming complexes with transition metals like Pd(II) or Cu(I) .
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Electrophilic Substitution: The conjugated system may undergo electrophilic attack at the sulfur or α-carbon positions.
Applications and Research Findings
Organic Electronics
Dithiol-based compounds are valued for their charge-transport properties. (2H-1,3-Dithiol-2-ylidene)acetaldehyde could serve as a building block for conductive polymers or non-linear optical materials .
Medicinal Chemistry
Sulfur-containing aldehydes exhibit antimicrobial and anticancer activities. The compound’s ability to coordinate metal ions might enhance its bioactivity, though toxicity studies are needed .
Coordination Chemistry
Preliminary studies on analogous trithiapentalenes show strong binding to Hg(II) and Ag(I), suggesting potential use in heavy-metal sensing or catalysis .
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